2-((6-Ethylthieno[2,3-d]pyrimidin-4-yl)thio)-1-(4-methoxyphenyl)ethanone
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Overview
Description
The compound “2-((6-Ethylthieno[2,3-d]pyrimidin-4-yl)thio)-1-(4-methoxyphenyl)ethanone” is a complex organic molecule. It contains a thieno[2,3-d]pyrimidine ring, which is a type of heterocyclic compound. These types of compounds are often found in various pharmaceuticals and exhibit a wide range of biological activities .
Scientific Research Applications
Synthetic Chemistry Applications
The synthesis of heterocyclic compounds, including thieno[2,3-d]pyrimidines, is a significant area of research due to their diverse biological activities and potential applications in drug development and materials science. The compound , belonging to this class, may be involved in various synthetic pathways to create novel derivatives with enhanced properties.
One study details the synthesis of novel oxo pyrimido pyrimidine derivatives, which includes compounds structurally related to "2-((6-Ethylthieno[2,3-d]pyrimidin-4-yl)thio)-1-(4-methoxyphenyl)ethanone". These derivatives exhibit potential pharmacological and biological activities, suggesting the compound's utility in synthesizing biologically active molecules (Jadhav et al., 2022).
Antimicrobial and Antifungal Applications
Thieno[2,3-d]pyrimidine derivatives have shown significant antimicrobial and antifungal activities. Research on compounds with similar structures has revealed their potential as effective agents against various bacterial and fungal strains. For instance, a study on new thieno[2,3-d]pyrimidin-4(3H)-one derivatives demonstrated excellent antimicrobial and antifungal efficacy, comparable to standard drugs. These findings suggest that "this compound" could serve as a precursor or active agent in developing antimicrobial and antifungal therapies (Magoulas et al., 2020).
Mechanism of Action
Target of Action
Compounds with similar structures, such as thieno[2,3-d]pyrimidin-4(3h)-ones, have been studied for their antimycobacterial activity againstMycobacterium tuberculosis H37Ra .
Mode of Action
It is known that similar compounds exhibit antimycobacterial activity, suggesting that they may interact with key enzymes or proteins in the mycobacterium tuberculosis to inhibit its growth .
Biochemical Pathways
Given its potential antimycobacterial activity, it may interfere with the metabolic pathways of mycobacterium tuberculosis, leading to its inhibition .
Pharmacokinetics
Similar compounds have been studied for their pharmacokinetic properties .
Result of Action
Similar compounds have shown significant antimycobacterial activity, suggesting that they may lead to the inhibition or death of mycobacterium tuberculosis .
Future Directions
Properties
IUPAC Name |
2-(6-ethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-1-(4-methoxyphenyl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S2/c1-3-13-8-14-16(18-10-19-17(14)23-13)22-9-15(20)11-4-6-12(21-2)7-5-11/h4-8,10H,3,9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTRSOMAGWSQLNH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(S1)N=CN=C2SCC(=O)C3=CC=C(C=C3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.